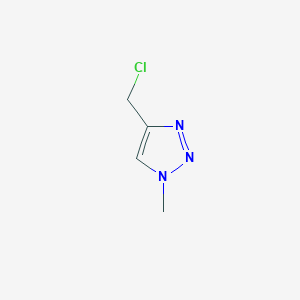

4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-1-methyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3/c1-8-3-4(2-5)6-7-8/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFTZECAFCQDDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of 4 Chloromethyl 1 Methyl 1h 1,2,3 Triazole Within Contemporary Organic and Materials Chemistry

Significance of Triazole Scaffolds in Modern Chemical Research

The five-membered, nitrogen-containing heterocyclic ring system of triazole exists as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. Both have become indispensable in various scientific disciplines. nih.gov The 1,2,3-triazole core, in particular, is noted for its high chemical stability, aromaticity, and capacity to engage in hydrogen bonding and dipole-dipole interactions. frontiersin.orgresearchgate.net These properties make it an excellent pharmacophore in medicinal chemistry and a reliable linker in materials science and bioconjugation. ekb.egresearchgate.net

Triazole derivatives have demonstrated a vast spectrum of biological activities, including antifungal, anticancer, antiviral, and antimicrobial properties. nih.govtandfonline.comnih.gov Well-known drugs such as the antifungal agent Fluconazole and the antiviral Ribavirin feature a triazole core, highlighting the scaffold's clinical importance. frontiersin.orglifechemicals.com In materials science, triazoles are integral to the synthesis of polymers, dendrimers, and metal-organic frameworks (MOFs), where they contribute to thermal stability and can act as ligands for metal ions. lifechemicals.comresearchgate.netchemijournal.com The triazole unit is also a key component in the design of novel ligands for transition metal complexes used in catalysis and the development of luminescent materials. rsc.orgnih.gov

| Field | Application | Example Compounds/Materials | Reference |

|---|---|---|---|

| Medicinal Chemistry | Antifungal, Antiviral, Anticancer, Antibacterial | Tazobactam, Fluconazole, Carboxyamidotriazole (CAI) | frontiersin.orgfrontiersin.orglifechemicals.com |

| Materials Science | Polymers, Metal-Organic Frameworks (MOFs), Corrosion Inhibitors | Heat-resistant polymers, Luminescent materials | lifechemicals.comresearchgate.netchemijournal.com |

| Catalysis | Component of ligands for transition metal complexes | N,N- and N,C-chelating ligands | rsc.orgnih.gov |

| Bioconjugation | Linking biomolecules (peptides, proteins, nucleic acids) | Peptidomimetics, Labeled biomolecules | researchgate.netlifechemicals.com |

Unique Reactivity Profile Conferred by the Chloromethyl and N-Methyl Substituents

The specific reactivity of 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole is dictated by its two key functional groups: the chloromethyl group at the C4 position and the methyl group at the N1 position.

The chloromethyl group (-CH₂Cl) is a potent electrophilic site. The chlorine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack. This functionality allows the compound to act as a versatile alkylating agent, enabling the covalent attachment of the "(1-methyl-1H-1,2,3-triazol-4-yl)methyl" moiety to a wide range of nucleophiles, including amines, thiols, and alcohols. smolecule.com This reactivity is central to its role as a synthetic building block. mdpi.com For instance, halomethyl-triazoles have been effectively used for the site-selective modification of cysteine residues in proteins, where the triazole ring serves as a stable bioisostere of an amide bond. mdpi.com

The N-methyl group (-CH₃) defines the compound as a specific, fixed regioisomer of N-substituted triazole. Unlike NH-triazoles, the N1 position is blocked and cannot be deprotonated or participate in hydrogen bond donation. This has several implications: it prevents tautomerization, increases solubility in less polar organic solvents, and directs any further reactions away from the N1 position. rsc.org The presence of the N-methyl group also influences the electronic properties of the triazole ring, which can affect its coordination chemistry and the reactivity of the C5-H bond.

| Functional Group | Type of Reactivity | Typical Reactions | Significance |

|---|---|---|---|

| Chloromethyl (-CH₂Cl) | Electrophilic Alkylating Agent | Nucleophilic Substitution (SN2) | Enables covalent linkage to other molecules; key for its role as a synthetic intermediate. |

| N-Methyl (-CH₃) | Ring Property Modifier | N/A (Blocks N1 reactivity) | Defines regiochemistry, prevents tautomerism, modifies solubility and electronic properties. |

| Triazole Ring (C5-H) | Weakly Acidic C-H bond | Deprotonation / C-H Activation | Potential site for further functionalization, such as metalation or coupling reactions. rsc.org |

Evolution of Research Interest in Substituted 1,2,3-Triazoles

The synthetic chemistry of 1,2,3-triazoles has undergone a dramatic evolution. Early methods, pioneered by Rolf Huisgen, involved the thermal 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne. beilstein-journals.org While groundbreaking, this reaction often required harsh conditions (high temperatures) and typically produced a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility. beilstein-journals.orgnih.gov

A paradigm shift occurred in 2002 with the independent reports by the groups of K. Barry Sharpless and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.orgnih.gov This reaction, now the most prominent example of "click chemistry," proceeds under mild, often aqueous, conditions to exclusively afford the 1,4-disubstituted 1,2,3-triazole isomer in high yields. frontiersin.orgbeilstein-journals.org The reliability and broad functional group tolerance of the CuAAC reaction revolutionized the field, making 1,4-disubstituted triazoles readily accessible for applications in drug discovery, materials science, and beyond. ekb.egresearchgate.net

Following this, the development of ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provided a complementary method for the regioselective synthesis of 1,5-disubstituted isomers. nih.govnih.gov More recent research has focused on expanding the synthetic toolkit to include methods for creating fully substituted (1,4,5-trisubstituted) triazoles, often through one-pot, multi-component reactions or the functionalization of pre-formed triazole rings. tandfonline.combeilstein-journals.org There is also growing interest in metal-free and organocatalytic approaches to triazole synthesis. tandfonline.comnih.gov

| Era | Key Development | Description | Reference |

|---|---|---|---|

| 1960s | Huisgen 1,3-Dipolar Cycloaddition | Thermal reaction of azides and alkynes; produces mixtures of 1,4- and 1,5-isomers. | beilstein-journals.orgnih.gov |

| 2002 | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | "Click Chemistry"; mild, highly regioselective for 1,4-disubstituted triazoles. | frontiersin.orgbeilstein-journals.org |

| Post-2002 | Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Provides selective access to the 1,5-disubstituted regioisomers. | nih.govnih.gov |

| 2010s-Present | Synthesis of Polysubstituted Triazoles | Development of methods for 1,4,5-trisubstituted and fully substituted triazoles via multi-component reactions. | beilstein-journals.orgresearchgate.net |

| Current Trends | Metal-Free and Organocatalytic Methods | Focus on sustainable and biocompatible synthetic routes. | tandfonline.comnih.gov |

Scope and Objectives of Academic Inquiry for This Specific Compound

The academic and industrial interest in this compound is centered on its utility as a versatile and reactive chemical intermediate. The primary objectives of research involving this compound can be summarized as follows:

Synthesis of Bioactive Molecules: The compound serves as a key building block for introducing the 1,2,3-triazole pharmacophore into larger, more complex molecules. Researchers utilize its reactive chloromethyl handle to synthesize novel derivatives and explore their potential as therapeutic agents in areas such as oncology, infectious diseases, and neurodegenerative disorders. frontiersin.orgnih.gov A prominent example is its use as a key intermediate in the synthesis of ensitrelvir (B8223680) (S-217622), an oral antiviral agent developed for the treatment of COVID-19.

Development of Functional Materials: In materials science, the compound can be used to functionalize polymers or surfaces. By grafting the triazole moiety onto a polymer backbone, researchers can modify material properties such as solubility, thermal stability, or metal-coordinating ability. lifechemicals.com

Creation of Novel Ligands: The triazole ring's nitrogen atoms are capable of coordinating with metal ions. rsc.org this compound can be elaborated into more complex chelating ligands for use in catalysis, sensing, or the development of imaging agents. nih.gov

Exploration of Structure-Activity Relationships (SAR): As a readily available and reactive fragment, this compound is an ideal tool for systematic medicinal chemistry campaigns. By incorporating it into a lead compound and synthesizing analogues, chemists can probe the importance of the triazole linker's size, shape, and electronic properties for biological activity. nih.gov

In essence, this compound is not typically an end-product itself but rather a valuable starting point. Its academic inquiry is focused on exploiting its inherent reactivity to construct more elaborate chemical architectures with tailored functions for a wide array of applications in medicine and materials science.

Synthetic Methodologies and Route Optimization for 4 Chloromethyl 1 Methyl 1h 1,2,3 Triazole

Overview of General 1,2,3-Triazole Synthesis Strategies

The 1,2,3-triazole moiety is a cornerstone in various chemical disciplines, and its synthesis has been the subject of extensive research. The primary methods for its formation can be broadly categorized into cycloaddition reactions and other metal-free or non-click approaches.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The most prominent and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a prime example of "click chemistry," involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. organic-chemistry.orgnih.govfrontiersin.org The CuAAC reaction is celebrated for its high efficiency, mild reaction conditions, exceptional regioselectivity, and tolerance of a wide array of functional groups. nih.gov

The catalytic cycle is understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered metallacycle. This intermediate subsequently undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper catalyst. Various copper(I) sources can be used, often generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate.

Regioselective Synthesis of 1,4- and 1,5-Substituted 1,2,3-Triazoles

While the CuAAC reaction almost exclusively yields the 1,4-disubstituted regioisomer, other catalysts can direct the cycloaddition to produce the 1,5-disubstituted isomer. The Huisgen 1,3-dipolar cycloaddition, when conducted thermally without a catalyst, often results in a mixture of both 1,4- and 1,5-regioisomers, limiting its synthetic utility for specific applications. organic-chemistry.org

For the selective synthesis of 1,5-substituted 1,2,3-triazoles, ruthenium catalysts are commonly employed in what is known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). Unlike the copper-catalyzed variant, the RuAAC reaction proceeds through a different mechanism involving a ruthenium vinylidene intermediate, which directs the regioselectivity toward the 1,5-disubstituted product. This catalytic system expands the toolkit available to chemists, allowing for precise control over the substitution pattern of the triazole ring.

Metal-Free and Non-Click Methods for Triazole Formation

In addition to metal-catalyzed cycloadditions, several metal-free and non-click methodologies have been developed for the synthesis of 1,2,3-triazoles. These methods are valuable for applications where metal contamination is a concern. One approach involves the use of highly strained cycloalkynes, which can undergo azide-alkyne cycloadditions under metal-free conditions.

Other strategies bypass the use of azides or alkynes altogether. For instance, iodine-mediated formal [2 + 2 + 1] cyclization reactions using components like methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide can produce NH-1,2,3-triazoles. organic-chemistry.org Similarly, reactions involving N-tosylhydrazones and sodium azide under iodine mediation can form 4-aryl-NH-1,2,3-triazoles through sequential C-N and N-N bond formation. nih.gov These alternative routes provide valuable entries into the 1,2,3-triazole scaffold, often with different substitution patterns than those accessible via traditional click chemistry.

Specific Synthetic Routes for 4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole and Related Chloromethyl Triazoles

The synthesis of the target compound, this compound, can be achieved through two primary strategies: incorporating the chloromethyl functionality from a starting material in a cycloaddition reaction, or by functionalizing a pre-formed triazole ring.

Chloromethylation Strategies of Triazole Precursors

A direct and efficient route to this compound is the CuAAC reaction using precursors that already contain the required carbon framework and functional groups. This approach leverages the high functional group tolerance of the click reaction. The most logical pathway involves the cycloaddition of methyl azide with 3-chloro-1-propyne (propargyl chloride).

This reaction assembles the desired 1-methyl and 4-chloromethyl substituents around the triazole core in a single, highly regioselective step. The reaction proceeds under standard CuAAC conditions, typically using a copper(I) source in a suitable solvent system.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Advantages |

|---|---|---|---|---|

| Methyl azide (CH₃N₃) | 3-Chloro-1-propyne (Propargyl chloride) | Cu(I) source (e.g., CuI or CuSO₄/Sodium Ascorbate) | This compound | Atom-economical, high regioselectivity, single-step synthesis. |

Nucleophilic Substitution Routes to Chloromethyl Derivatives

An alternative and highly versatile strategy involves a two-step process: first, the synthesis of a stable precursor, 1-methyl-4-(hydroxymethyl)-1H-1,2,3-triazole, followed by a nucleophilic substitution reaction to replace the hydroxyl group with a chlorine atom. This approach is particularly useful as it allows for the isolation and purification of the stable alcohol intermediate.

The precursor, (1-methyl-1H-1,2,3-triazol-4-yl)methanol, is readily synthesized via the CuAAC reaction between methyl azide and propargyl alcohol. This reaction is typically high-yielding and proceeds under mild conditions.

Once the hydroxymethyl triazole is obtained, the hydroxyl group can be converted to a chloride. A standard and effective method for this transformation is the use of thionyl chloride (SOCl₂), often in a non-protic solvent like chloroform (B151607) or dichloromethane. This reaction proceeds via a chlorosulfite ester intermediate, leading to the desired this compound with the release of sulfur dioxide and hydrogen chloride as byproducts. This two-step method is analogous to well-validated procedures for the chlorination of other hydroxymethyl-substituted heterocycles.

| Step | Reaction | Key Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|---|

| 1. CuAAC | Methyl azide + Propargyl alcohol | CuSO₄, Sodium Ascorbate | (1-Methyl-1H-1,2,3-triazol-4-yl)methanol | Aqueous solvent mixture, Room temperature |

| 2. Chlorination | (1-Methyl-1H-1,2,3-triazol-4-yl)methanol → this compound | Thionyl chloride (SOCl₂) | This compound | Anhydrous chloroform or DCM, 0 °C to reflux |

Cyclization and Condensation Approaches

The principal and most efficient method for constructing the 1,4-disubstituted 1,2,3-triazole core of this compound is the Huisgen 1,3-dipolar cycloaddition. beilstein-journals.org This reaction involves the coupling of an azide with a terminal alkyne. For the target molecule, the specific precursors are methyl azide and propargyl chloride (3-chloro-1-propyne).

This cycloaddition is a powerful cyclization approach for forming the five-membered triazole ring. nih.gov While uncatalyzed versions of this reaction often require elevated temperatures and can produce a mixture of 1,4- and 1,5-disubstituted regioisomers, the advent of "click chemistry" has enabled high regioselectivity under milder conditions. acs.orgmdpi.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively yields the 1,4-disubstituted product, which is essential for the defined structure of this compound. nih.govacs.org

Alternative cyclization strategies for 1,2,3-triazoles can involve the reaction of β-carbonyl phosphonates with azides, which proceeds under mild conditions to form the triazole ring. nih.govacs.org Solid-phase synthesis approaches have also been developed, where polymer-bound azides react with various alkynes to produce 1,2,3-triazoles after cleavage from the resin. nih.gov

Optimization of Reaction Conditions and Yields

Achieving high yields and purity in the synthesis of this compound hinges on the meticulous optimization of several reaction parameters.

The catalyst is paramount in the CuAAC reaction. Copper(I) is the active catalytic species, and it can be introduced in various forms. acs.org Common sources include simple copper(I) salts like copper(I) iodide (CuI). frontiersin.org Alternatively, the Cu(I) species can be generated in situ from more stable and less expensive copper(II) salts, such as copper(II) sulfate (B86663), in the presence of a reducing agent like sodium ascorbate. acs.org

Heterogeneous catalysts, such as metallic copper powder or copper-on-charcoal, offer significant advantages, including simplified product purification and catalyst recycling. mdpi.comrsc.orgrsc.org Research has shown that simple copper turnings can be activated using sonochemistry to generate the necessary Cu(I) species for the reaction. mdpi.com Specialized catalysts, including bio-reduced alkynylcopper(I) complexes and various copper(I) coordination polymers, have also been developed to enhance catalytic efficiency, sometimes achieving high conversion with parts-per-million (ppm) levels of catalyst loading. acs.orgmdpi.com

Ligands can also play a role in stabilizing the copper catalyst and improving reaction rates, although many modern protocols are ligand-free. acs.orgresearchgate.net In some systems, L-proline has been shown to have a beneficial effect on the catalytic activity of CuI. mdpi.com

The choice of solvent significantly impacts the rate and efficiency of the triazole synthesis. A wide range of solvents have been successfully employed in CuAAC reactions. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethyl sulfoxide (B87167) (DMSO) are commonly used. acs.orgmdpi.com

Aqueous media and other sustainable solvents are increasingly favored to improve the environmental profile of the synthesis. mdpi.com Reactions can be performed in water, often mixed with a co-solvent like t-BuOH to ensure reagent solubility. acs.org Studies have shown that a biphasic system of CH2Cl2 and water can lead to increased reaction rates. Protic polar solvents like ethanol (B145695) also afford good yields. researchgate.net More novel green solvents, such as glycerol (B35011) and deep eutectic solvents (DESs), have been demonstrated to be effective media that also allow for the recycling of the catalytic system. acs.orgmdpi.com Solvent-free approaches using mechanochemical activation (ball-milling) have also been developed, offering an eco-friendly alternative that can result in high yields after simple filtration. mdpi.com

| Solvent System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Room Temperature to 110°C | Good solubility for many substrates | rsc.orgnih.gov |

| DMSO | Room Temperature to 70°C | Effective for certain reactant types (e.g., β-carbonyl phosphonates) | acs.orgacs.org |

| THF/H₂O | 85-90°C | Allows use of aqueous medium | frontiersin.org |

| Ethanol/H₂O | 80°C | Green solvent system | acs.org |

| Glycerol / DESs | Room Temperature to 70°C | Sustainable; allows catalyst recycling | acs.orgmdpi.com |

| Solvent-Free (Ball Milling) | Mechanochemical activation | Eco-friendly; simple work-up | mdpi.com |

Temperature is a critical parameter for controlling reaction kinetics and, in some cases, selectivity. While many CuAAC reactions proceed efficiently at room temperature, heating can be employed to accelerate the conversion of less reactive substrates. acs.orgacs.org Reaction temperatures reported for various 1,2,3-triazole syntheses range from ambient up to 120°C. researchgate.netfrontiersin.org For instance, less reactive electron-rich aryl azides may require warming to 60°C to achieve good yields. acs.org In other cases, temperatures of 80-90°C or even 110-115°C are used to drive the reaction to completion. acs.orgfrontiersin.orgfrontiersin.org

Conversely, lower temperatures can sometimes improve selectivity and yield by minimizing side reactions. One study found that the yield of a bis(1,2,3-triazole) product increased as the temperature was decreased from 70°C to 0°C. frontiersin.org

Pressure is not typically a primary variable in batch synthesis but becomes important in continuous flow systems, where it is used to keep solvents in the liquid phase above their atmospheric boiling points. beilstein-journals.orgrsc.org

Scalable Synthesis and High-Throughput Methodologies

The transition from laboratory-scale synthesis to large-scale production requires robust and efficient methodologies. For 1,2,3-triazoles, high-throughput techniques and continuous flow chemistry are at the forefront of scalable synthesis. acs.orgrsc.org Automated systems using solid-phase supported copper catalysts have been developed to generate libraries of triazole derivatives, demonstrating the potential for high-throughput synthesis. nih.gov Mechanochemical methods have also been successfully scaled up to the 10-gram level, highlighting a viable path for larger-scale, solvent-free production. mdpi.com

Continuous flow chemistry offers numerous advantages for the synthesis of this compound, including enhanced safety, improved heat and mass transfer, and higher productivity. nih.govsoton.ac.uk A robust protocol for synthesizing 1,4-disubstituted 1,2,3-triazoles has been established using a heterogeneous copper-on-charcoal catalyst in a packed-bed flow reactor. rsc.orgnih.gov

In this system, a premixed solution of the azide and alkyne in a solvent like DCM is continuously pumped through a heated column containing the catalyst. nih.gov Optimal conditions for a model reaction were achieved at 110°C with a residence time of approximately 129 seconds. nih.gov This setup allows for sustained production; a 24-hour continuous run demonstrated stable and quantitative conversion for over 4 hours, yielding several grams of product with high purity after a simple work-up. nih.gov Flow systems can also be operated under high pressure, enabling high-temperature reactions that lead to very high reaction rates. beilstein-journals.org The development of such flow processes is crucial for the efficient and scalable synthesis of 1,2,3-triazoles for industrial applications. soton.ac.ukacs.org

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Catalyst | Copper-on-charcoal (heterogeneous) | rsc.orgnih.gov |

| Solvent | Dichloromethane (DCM) | nih.gov |

| Temperature | 110°C | nih.gov |

| Pressure | ~7 bar (to maintain liquid phase) | rsc.org |

| Residence Time | ~129 seconds | nih.gov |

| Productivity Example | 3.83 grams over 4 hours (957.5 mg/h) | nih.gov |

Combinatorial Synthesis of Triazole Libraries

The generation of chemical libraries with vast structural diversity is a cornerstone of modern drug discovery and materials science. The 1,2,3-triazole scaffold, prized for its stability, synthetic accessibility, and ability to engage in favorable biological interactions, is a frequent core component of such libraries. The compound this compound serves as an exemplary building block for the combinatorial synthesis of diverse triazole libraries, primarily leveraging the reactivity of its chloromethyl group.

The principal strategy for constructing triazole libraries from this compound involves the nucleophilic substitution of the chloride atom. This approach allows for the introduction of a wide array of functional groups and structural motifs at the 4-position of the triazole ring, thereby generating a large number of distinct molecules from a common precursor. This method is highly amenable to parallel synthesis formats, where multiple reactions are carried out simultaneously, significantly accelerating the discovery process.

The general synthetic scheme involves the reaction of this compound with a diverse set of nucleophiles, such as amines, thiols, phenols, and carboxylates. These reactions are typically performed in the presence of a base to facilitate the nucleophilic attack and neutralize the hydrochloric acid byproduct. The choice of solvent and reaction conditions can be optimized to accommodate the specific properties of the nucleophiles and to drive the reactions to completion.

A representative, albeit illustrative, approach to the combinatorial synthesis of a library of N-substituted aminomethyl triazoles is depicted below. In this workflow, this compound is reacted with a collection of primary and secondary amines in a parallel format.

Reaction Scheme:

Detailed research findings from studies on analogous systems demonstrate the feasibility and efficiency of this methodology. For instance, a library of triazole derivatives can be synthesized by reacting the chloromethyl triazole with a variety of amines in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF), often with a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate. The reactions are typically monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion. Upon completion, a straightforward work-up and purification protocol, often involving automated parallel purification systems, yields the desired library of compounds.

The following interactive data tables showcase hypothetical yet representative data for the synthesis of two small libraries of 1-methyl-1H-1,2,3-triazole derivatives, illustrating the types of nucleophiles that can be employed and the typical outcomes of such a combinatorial synthesis campaign.

Table 1: Parallel Synthesis of N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)amine Derivatives

| Entry | Amine Nucleophile | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)benzenemethanamine | 12 | 85 |

| 2 | Morpholine | 4-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)morpholine | 10 | 92 |

| 3 | Piperidine | 1-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)piperidine | 10 | 89 |

| 4 | Aniline | N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)aniline | 24 | 75 |

| 5 | Cyclohexylamine | N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclohexanamine | 16 | 82 |

Similarly, a diverse library of thioether-linked triazoles can be generated using a parallel synthesis approach with a variety of thiol-containing reactants.

Table 2: Parallel Synthesis of ((1-methyl-1H-1,2,3-triazol-4-yl)methyl)sulfane Derivatives

| Entry | Thiol Nucleophile | Product | Reaction Time (h) | Yield (%) |

| 1 | Thiophenol | ((1-methyl-1H-1,2,3-triazol-4-yl)methyl)(phenyl)sulfane | 8 | 95 |

| 2 | Benzyl mercaptan | ((1-methyl-1H-1,2,3-triazol-4-yl)methyl)(benzyl)sulfane | 6 | 93 |

| 3 | 4-Methoxythiophenol | ((1-methyl-1H-1,2,3-triazol-4-yl)methyl)(4-methoxyphenyl)sulfane | 8 | 91 |

| 4 | Cysteine methyl ester | Methyl 2-amino-3-(((1-methyl-1H-1,2,3-triazol-4-yl)methyl)thio)propanoate | 12 | 80 |

| 5 | 2-Mercaptobenzimidazole | 2-(((1-methyl-1H-1,2,3-triazol-4-yl)methyl)thio)-1H-benzo[d]imidazole | 18 | 88 |

The optimization of these synthetic routes often involves screening different bases, solvents, and temperature profiles to maximize yields and minimize reaction times across a broad range of substrates. High-throughput purification techniques are essential for managing the large number of compounds generated in a combinatorial library synthesis. The structural integrity and purity of the library members are typically confirmed using analytical techniques such as LC-MS and nuclear magnetic resonance (NMR) spectroscopy on a representative selection of the products.

Chemical Reactivity and Mechanistic Investigations of 4 Chloromethyl 1 Methyl 1h 1,2,3 Triazole

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The primary chloride on the methylene (B1212753) group attached to the triazole ring is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The carbon atom of the chloromethyl group is electrophilic, and its reaction with various nucleophiles is a key transformation for this compound. The adjacent 1,2,3-triazole ring, being electron-withdrawing, activates the C-Cl bond towards nucleophilic attack.

Reaction with Oxygen Nucleophiles

4-(Chloromethyl)-1-methyl-1H-1,2,3-triazole reacts with a range of oxygen-containing nucleophiles, such as alcohols, phenols, and carboxylates, to form the corresponding ethers and esters. These reactions are typically conducted in the presence of a base to deprotonate the oxygen nucleophile, thereby increasing its nucleophilicity.

For instance, in a reaction analogous to that of the subject compound, chloromethyl-triazole derivatives have been shown to react with substituted phenols to form aryloxy ethers. nih.gov The reaction of a chloromethyl-triazole with a phenol, such as thymol, is typically carried out in a polar aprotic solvent like DMF or an alcohol/water mixture, with a base like potassium carbonate or sodium hydroxide (B78521) to facilitate the formation of the phenoxide ion.

Table 1: Representative Reaction with an Oxygen Nucleophile

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Phenol | K₂CO₃ | Acetonitrile (B52724) | 4-(Phenoxymethyl)-1-methyl-1H-1,2,3-triazole |

| This compound | Sodium Methoxide | - | Methanol | 4-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole |

| This compound | Acetic Acid | Triethylamine (B128534) | THF | (1-Methyl-1H-1,2,3-triazol-4-yl)methyl acetate |

Similarly, carboxylate salts can displace the chloride to yield esters, providing a straightforward route to ester derivatives of the 1-methyl-1,2,3-triazole core.

Reaction with Nitrogen Nucleophiles (e.g., Amines)

The chloromethyl group readily undergoes substitution by various nitrogen nucleophiles, including primary and secondary amines, as well as azide (B81097) ions. smolecule.com These reactions provide access to a diverse range of amino- and azido-methyl-triazole derivatives. The reaction with primary or secondary amines typically requires a base to neutralize the HCl formed during the reaction, or an excess of the amine can be used for this purpose.

The product of the reaction with sodium azide, 4-(azidomethyl)-1-methyl-1H-1,2,3-triazole, is itself a versatile intermediate, particularly for "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.org

Table 2: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Diethylamine | K₂CO₃ | DMF | N,N-Diethyl-1-(1-methyl-1H-1,2,3-triazol-4-yl)methanamine |

| Aniline | Triethylamine | Ethanol (B145695) | N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)aniline |

| Sodium Azide | - | DMSO/Water | 4-(Azidomethyl)-1-methyl-1H-1,2,3-triazole |

Reaction with Sulfur Nucleophiles (e.g., Thiols)

Sulfur nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles and react efficiently with this compound to form thioethers (sulfides). mdpi.com Due to the high acidity of thiols compared to alcohols, the corresponding thiolate can be generated using milder bases, such as triethylamine or even in some cases, the reaction can proceed without a base. These reactions are typically fast and high-yielding. mdpi.com

The synthesis of S-substituted 1,2,4-triazole-3-thiols from the corresponding hydrazides and isothiocyanates followed by cyclization is a well-established route, highlighting the affinity of sulfur nucleophiles for electrophilic centers in triazole systems. researchgate.net A one-pot synthesis of 1,2,3-triazole thioethers from iodotriazole, elemental sulfur, and alkyl halides demonstrates the robustness of forming C-S bonds at the triazole periphery. researchgate.net

Table 3: Formation of Thioethers from Sulfur Nucleophiles

| Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Ethanethiol | NaOH | Ethanol | 4-((Ethylthio)methyl)-1-methyl-1H-1,2,3-triazole |

| Thiophenol | K₂CO₃ | DMF | 1-Methyl-4-((phenylthio)methyl)-1H-1,2,3-triazole |

| Sodium thiocyanate | - | Acetone | (1-Methyl-1H-1,2,3-triazol-4-yl)methyl thiocyanate |

Selectivity and Functional Group Tolerance

A significant advantage of using this compound as a synthetic building block is the high chemoselectivity of the SN2 reaction at the chloromethyl position. The C-Cl bond is significantly more reactive towards nucleophiles than the C-N or C=C bonds within the aromatic triazole ring.

Reactivity of the Triazole Ring System

The 1-methyl-1H-1,2,3-triazole ring is an aromatic heterocycle, which confers it considerable stability. The ring is generally resistant to electrophilic attack unless activated by strong electron-donating groups. The nitrogen atoms are weakly basic, and the C-H proton on the ring is not particularly acidic. However, the triazole ring can participate in specific reactions.

One of the most notable reactions of substituted 1,2,3-triazoles is the Dimroth rearrangement . This rearrangement involves the transposition of an endocyclic and an exocyclic nitrogen atom. wikipedia.org For a 1,4-disubstituted-1,2,3-triazole, this typically requires a ring-opening to a diazo intermediate, followed by rotation and ring-closure. rsc.org This process usually occurs under thermal or basic conditions and can lead to isomeric triazole products.

Furthermore, while the 1-methyl-1H-1,2,3-triazole ring itself is already formed and stable, the triazole core is famously synthesized via 1,3-dipolar cycloaddition reactions (click chemistry). organic-chemistry.orgmdpi.com The stability and low reactivity of the ring system are what make it a reliable and inert linker in many applications in medicinal chemistry and materials science. Electrophilic substitution on the triazole ring carbon is difficult and not a common transformation. If required, functionalization is typically achieved by building the desired substituent into the alkyne or azide precursor before the cycloaddition step. rsc.org

Electrophilic and Nucleophilic Character of Triazoles

Molecular electrostatic potential (MEP) analyses of similar 1,2,3-triazole-containing molecules indicate that negative electrostatic potential (regions susceptible to electrophilic attack) is often localized on the triazole ring system. nih.gov In parallel, regions of positive potential (susceptible to nucleophilic attack) can also be present, highlighting the molecule's ability to react with a diverse range of partners. nih.gov

The most prominent feature of this compound, however, is the electrophilic nature of the chloromethyl group. The chlorine atom, being a good leaving group, makes the adjacent methylene carbon highly susceptible to nucleophilic substitution (SN2) reactions. This reactivity is well-documented for chloromethyl groups attached to other heterocyclic and aromatic systems, where they serve as powerful alkylating agents. nih.govresearchgate.net

Ring Opening and Denitrogenative Transformations

Although the 1,2,3-triazole ring is generally considered a stable aromatic heterocycle, it can undergo ring-opening and subsequent transformations under specific conditions, most notably through denitrogenation (extrusion of N₂). nih.gov These reactions represent a powerful synthetic strategy for converting readily available triazoles into other valuable heterocyclic structures. nih.govnih.gov

This transformation is typically facilitated by activating the triazole ring, often by installing an electron-withdrawing group at one of the nitrogen atoms. nih.gov N-sulfonyl- and N-acyl-1,2,3-triazoles are the most common substrates for these reactions. nih.govrsc.org The process can be initiated by transition metal catalysis (e.g., Rh, Ni, Cu, Pd), photolysis, or the action of Brønsted or Lewis acids. nih.govnih.govrsc.org

The key mechanistic step involves the cleavage of the N1–N2 bond, leading to the loss of molecular nitrogen and the formation of a reactive intermediate, such as a metal-bound imino carbene. nih.govresearchgate.net This intermediate can then undergo various cyclization or transannulation reactions with other molecules like alkynes or nitriles to form new rings, such as pyrroles or imidazoles. nih.gov While denitrogenative cleavage typically occurs from N1-substituted isomers, it has been shown that N2-acyltriazoles can isomerize to the reactive N1-isomer, enabling their participation in these transformations. rsc.org

Cycloaddition Reactions

Cycloaddition reactions are fundamental to the synthesis of the 1,2,3-triazole ring system itself, rather than a common reaction of the pre-formed, stable aromatic ring. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the premier method for constructing the 1,2,3-triazole core. frontiersin.orgorganic-chemistry.org The copper(I)-catalyzed version (CuAAC), a cornerstone of "click chemistry," provides exclusive access to 1,4-disubstituted triazoles like the parent structure of the title compound. frontiersin.org

Once formed, the aromatic 1,2,3-triazole ring is generally unreactive in further cycloaddition reactions. Its stability precludes it from acting as a diene or dienophile in typical Diels-Alder reactions. However, intramolecular azide-alkyne cycloadditions (IAAC) are a powerful variant used to construct fused 1,2,3-triazole ring systems. mdpi.comresearchgate.neteurekaselect.com This approach relies on having both the azide and alkyne functionalities within the same molecule, where the entropic advantage facilitates the cyclization, often without the need for a metal catalyst. mdpi.com

Metal-Mediated and Catalytic Transformations Involving the Compound

This compound is a valuable precursor for creating ligands that can coordinate with transition metals, leading to complexes with significant catalytic applications.

A significant application of 1,4-disubstituted 1,2,3-triazoles is their use as precursors for N-heterocyclic carbenes (NHCs), specifically 1,2,3-triazolylidenes. nih.govucd.ie The synthesis of these ligand precursors involves the alkylation of the 1,2,3-triazole at the N3 position, which is readily accomplished with an alkylating agent to form a 1,3,4-substituted triazolium salt. ucd.ieresearchgate.net Deprotonation of this salt at the C5 position generates the triazolylidene, a mesoionic carbene. researchgate.net

These triazolylidene ligands are stronger electron donors than the more common Arduengo-type imidazol-2-ylidenes, a property that significantly influences the stability and reactivity of their corresponding metal complexes. ucd.ieacs.org The synthesis of metal complexes can be achieved through various methods, including the reaction of the triazolium salt with a strong base to generate the free carbene in situ, or via transmetalation from a silver-triazolylidene intermediate. nih.gov This modular synthesis allows for fine-tuning of the ligand's electronic and steric properties, making them highly versatile for a range of transition metals, including first-row elements like iron, cobalt, and nickel, as well as precious metals like rhodium, iridium, and palladium. nih.govdntb.gov.ua

Metal complexes featuring 1,2,3-triazolylidene ligands have demonstrated remarkable efficacy in a diverse array of catalytic transformations. nih.govucd.ie The strong σ-donating character of these ligands often leads to highly active and stable catalysts. acs.org

Research has shown that complexes derived from first-row transition metals and triazolylidene ligands are active in various reactions. The specific catalytic applications are diverse and depend on the choice of both the metal center and the ligand architecture. The high modularity of the triazole ligand, which can be easily functionalized, allows for the development of tailored catalysts for specific chemical transformations. nih.govdntb.gov.ua

| Metal | Ligand Type | Catalytic Application | Reference |

|---|---|---|---|

| Rhodium(I), Iridium(I) | Bis(1,2,3-triazol-5-ylidene) | Hydrothiolation of terminal alkynes | researchgate.net |

| Various 3d Metals | 1,2,3-Triazolylidene (trz) | General homogeneous catalysis | nih.gov |

| Late Transition Metals | 1,2,3-Triazolylidene | Bond forming and redox reactions | ucd.ie |

Mechanistic Studies and Reaction Pathway Elucidation

Understanding the reaction mechanisms involving this compound is key to predicting its behavior and optimizing its synthetic applications. The primary mechanistic pathways concern the formation of the triazole ring and its subsequent denitrogenative transformations.

The formation of the 1,4-disubstituted 1,2,3-triazole ring via the CuAAC reaction is believed to proceed through a copper acetylide intermediate. This controlled pathway ensures the high regioselectivity of the reaction, which is a hallmark of click chemistry.

Mechanistic investigations into the transition metal-catalyzed denitrogenative transannulation of N-sulfonyl-1,2,3-triazoles suggest a pathway initiated by the formation of a rhodium or nickel carbenoid. nih.govacs.org For example, in rhodium-catalyzed reactions, the N-sulfonyl triazole is thought to serve as a precursor to a diazoimine species, which then forms the rhodium carbenoid upon reaction with the catalyst. acs.org This highly reactive intermediate can then engage with other substrates, such as nitriles, leading to the formation of new heterocyclic rings. nih.govacs.org A proposed mechanism for nickel-catalyzed transannulation involves the initial capture of a diazoimine tautomer of the triazole by the nickel catalyst, forming a nickel carbenoid, which then cyclizes into an azanickelacycle intermediate before rearrangement to the final product. nih.gov

Identification of Intermediates

The primary mode of reaction for this compound involves the displacement of the chloride ion by a nucleophile. In a typical bimolecular nucleophilic substitution (SN2) reaction, the process is concerted, meaning bond-forming and bond-breaking occur simultaneously. In such a scenario, a discrete, stable intermediate is not formed. Instead, the reaction proceeds through a high-energy transition state where the nucleophile is partially bonded to the methylene carbon, and the carbon-chlorine bond is partially broken.

However, depending on the nucleophile and reaction conditions, the potential for short-lived intermediates exists. For instance, in reactions with certain nucleophiles, the initial interaction might lead to the formation of a transient ion pair between the triazole substrate and the incoming nucleophile before the final product is formed.

While specific experimental isolation of intermediates for reactions of this compound is not extensively documented in publicly available literature, mechanistic postulates often invoke the formation of key transient species. For example, in the synthesis of 4-(azidomethyl)-1-methyl-1H-1,2,3-triazole from the reaction of this compound with sodium azide, the reaction is generally presumed to proceed through a classic SN2 transition state rather than a stable intermediate.

The table below outlines the key species involved in a typical SN2 reaction of this compound.

| Species | Description | Role in Reaction |

| Reactant | This compound | The electrophilic substrate. |

| Nucleophile | An electron-rich species (e.g., N₃⁻, OH⁻, CN⁻) | The attacking species that displaces the leaving group. |

| Transition State | A high-energy, transient arrangement of atoms where the nucleophile-carbon bond is forming and the carbon-chlorine bond is breaking. | The energy maximum along the reaction coordinate. |

| Product | The new 1,4-disubstituted 1,2,3-triazole derivative. | The final, stable molecule formed. |

| Leaving Group | Chloride ion (Cl⁻) | The group that is displaced from the substrate. |

Computational Approaches to Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of chemical reactions. sciforum.net These theoretical methods allow for the detailed examination of reaction pathways, including the characterization of reactants, products, transition states, and any potential intermediates. For the reactions of this compound, computational approaches can provide valuable insights into its reactivity.

A computational study of the nucleophilic substitution on this compound would typically involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (this compound and the nucleophile), the transition state, and the products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real, positive vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state indeed connects the reactants and the products on the potential energy surface.

DFT calculations can be used to model the SN2 reaction of this compound with various nucleophiles. mdpi.com The results of such studies can provide quantitative data on the reaction's energetics and kinetics. For example, the calculated activation barrier can indicate the feasibility of a reaction under certain conditions. Furthermore, analysis of the electronic structure of the transition state can reveal details about the bonding changes occurring during the reaction.

The following table summarizes the types of information that can be obtained from computational studies on the reactivity of this compound.

| Computational Output | Description | Significance |

| Optimized Geometries | The lowest energy 3D structures of reactants, transition states, and products. | Provides information on bond lengths and angles. |

| Vibrational Frequencies | The frequencies of molecular vibrations. | Confirms the nature of stationary points (minima or transition states). |

| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | A key indicator of the reaction rate; a lower Ea corresponds to a faster reaction. |

| Reaction Energy (ΔE) | The energy difference between the products and the reactants. | Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). |

| Atomic Charges | The distribution of electron density within the molecule. | Helps to understand the electrophilic and nucleophilic sites. |

| Molecular Orbitals | The spatial distribution of electrons in the molecule. | Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into chemical reactivity. |

Elucidation of Structure and Bonding in 4 Chloromethyl 1 Methyl 1h 1,2,3 Triazole Via Advanced Spectroscopic and Diffraction Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1,2,3-triazole derivatives. mdpi.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the unambiguous assignment of the molecular structure. digitellinc.comrsc.org

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer primary insights into the structure of 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole. The ¹H NMR spectrum is expected to show three distinct signals corresponding to the methyl (N-CH₃) protons, the methylene (B1212753) (CH₂Cl) protons, and the triazole ring proton (C5-H). The chemical shifts (δ) of these protons are influenced by their local electronic environments. Similarly, the ¹³C NMR spectrum would display signals for the methyl carbon, the methylene carbon, and the two distinct carbons of the triazole ring.

Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms. digitellinc.comnih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov For instance, an HMBC experiment would show a correlation between the N-methyl protons and the C4 and C5 carbons of the triazole ring, definitively establishing the 1,4-substitution pattern. nih.gov The connectivity between the methylene protons and the C4 carbon of the triazole ring would also be confirmed via this method.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Methyl | N-CH₃ | 3.9 - 4.2 | 35 - 40 |

| Methylene | CH₂Cl | 4.8 - 5.1 | 40 - 45 |

| Triazole Ring | C5-H | 7.5 - 8.0 | - |

| Triazole Ring | C4 | - | 145 - 150 |

Note: Data are representative ranges based on analogous structures found in the literature.

While the triazole ring itself is a rigid, planar structure, conformational flexibility exists due to rotation around the single bond connecting the chloromethyl group to the triazole ring. mdpi.com The conformational preferences of substituted 1,2,3-triazoles can be investigated using advanced NMR techniques, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govmdpi.com A NOESY experiment detects spatial proximities between protons. For this compound, NOESY could reveal through-space interactions between the methylene (CH₂Cl) protons and the triazole ring proton (C5-H), providing insights into the preferred rotational conformation of the chloromethyl substituent relative to the heterocyclic ring. nih.gov These experimental findings are often complemented by quantum-chemical calculations to determine the relative energies of different conformers. nih.govekb.eg

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide significant structural information based on its fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. mdpi.com This precision allows for the determination of the elemental formula of the molecular ion. For this compound (C₄H₆ClN₃), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺), where the [M+2]⁺ peak is approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Table 2: Predicted m/z Values for Isotopologues and Adducts of this compound (C₄H₆ClN₃)

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M(³⁵Cl)+H]⁺ | C₄H₇³⁵ClN₃⁺ | 132.0323 |

| [M(³⁷Cl)+H]⁺ | C₄H₇³⁷ClN₃⁺ | 134.0294 |

| [M(³⁵Cl)+Na]⁺ | C₄H₆³⁵ClN₃Na⁺ | 154.0142 |

Source: Data derived from predicted values for the neutral molecule. uni.lu

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the molecular structure. libretexts.org For 1,2,3-triazoles, a common and diagnostic fragmentation pathway is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da. rsc.org Other typical fragmentation processes for this class of compounds can include the cleavage of the N1-N2 and C5-N1 bonds. rsc.org For this compound, fragmentation could also involve the loss of a chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl), leading to other diagnostic peaks in the mass spectrum.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the electron density can be constructed, revealing exact bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 3: Typical Bond Lengths and Angles for 1,4-Disubstituted 1,2,3-Triazole Rings

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | N1-N2 | ~1.35 Å |

| Bond Length | N2-N3 | ~1.31 Å |

| Bond Length | N3-C4 | ~1.36 Å |

| Bond Length | C4-C5 | ~1.37 Å |

| Bond Length | C5-N1 | ~1.35 Å |

| Bond Angle | C5-N1-N2 | ~108° |

| Bond Angle | N1-N2-N3 | ~109° |

| Bond Angle | N2-N3-C4 | ~107° |

| Bond Angle | N3-C4-C5 | ~108° |

Note: Values are representative and based on published crystal structures of similar 1,2,3-triazole derivatives. nih.gov

Solid-State Structure Determination

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, allowing for the calculation of atomic positions, bond lengths, and bond angles with high precision.

As of this writing, a complete single-crystal X-ray diffraction study for this compound specifically has not been reported in publicly accessible crystallographic databases. Therefore, precise crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this exact molecule are not available. However, analysis of closely related 1,4-disubstituted 1H-1,2,3-triazole derivatives provides a strong basis for predicting its structural characteristics. nih.govresearchgate.net The 1,2,3-triazole ring is inherently planar due to its aromatic character.

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of a specific crystal structure for this compound, the analysis of its crystal packing relies on insights from structurally similar 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions, which collectively determine the crystal's stability and physical properties.

For this molecule, several key interactions are expected to direct its solid-state assembly:

Hydrogen Bonds: While lacking classic O-H or N-H donors, weak C–H···N hydrogen bonds are a common and significant feature in the crystal packing of triazole derivatives. nih.gov The hydrogen atom on the triazole ring (C5-H) and those on the methyl and chloromethyl groups can act as donors, while the nitrogen atoms (N2 and N3) of the triazole ring are effective acceptors.

Dipole-Dipole Interactions: The 1,2,3-triazole ring possesses a significant dipole moment, which leads to dipole-dipole interactions that help orient the molecules within the lattice. researchgate.net

π–π Stacking: The aromatic triazole rings can stack upon one another, an interaction that is important for stabilizing the crystal structures of many heterocyclic compounds. nih.gov

Halogen Interactions: The chlorine atom of the chloromethyl group can participate in weak C–H···Cl hydrogen bonds or other electrostatic interactions, further influencing the molecular packing.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule by probing its characteristic bond vibrations. nih.gov The spectrum for this compound would exhibit distinct bands corresponding to the stretching and bending modes of its constituent parts. Based on studies of 1,2,3-triazole and its derivatives, the following vibrational assignments can be anticipated. nih.govrsc.orgrasayanjournal.co.in

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| C-H Stretch | Triazole Ring (=C-H) | 3100 - 3150 | Stretching of the C-H bond on the aromatic ring. |

| C-H Stretch | Methyl & Methylene (-CH₃, -CH₂Cl) | 2900 - 3000 | Asymmetric and symmetric stretching of the C-H bonds in the alkyl groups. |

| N=N / C=N Stretch | Triazole Ring | 1400 - 1600 | Ring stretching vibrations involving the double bonds. A characteristic "marker band" for the triazole ring is often found in this region. nih.gov |

| CH₂ Bend | Methylene (-CH₂Cl) | ~1450 | Scissoring/bending vibration of the methylene group. rasayanjournal.co.in |

| CH₃ Bend | Methyl (-CH₃) | ~1380, ~1460 | Asymmetric and symmetric bending (umbrella) modes of the methyl group. |

| Ring Breathing/Deformation | Triazole Ring | 900 - 1250 | Complex vibrations involving the expansion and contraction of the entire triazole ring. |

| C-Cl Stretch | Chloromethyl (-CH₂Cl) | 650 - 800 | Stretching of the carbon-chlorine bond. |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy, primarily ultraviolet-visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. wikipedia.org The 1,2,3-triazole core is the principal chromophore in this compound. The chloromethyl and methyl substituents are considered auxochromes and are not expected to significantly alter the primary absorption characteristics of the triazole ring.

Studies on the parent 1H-1,2,3-triazole show a strong, broad absorption band centered around 205-210 nm. researchgate.netresearchgate.net This absorption is attributed to a high-energy π → π* transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital within the aromatic system. researchgate.netresearchgate.net A much weaker n → π* transition, involving the promotion of an electron from a non-bonding lone pair on a nitrogen atom to a π* antibonding orbital, is also theoretically possible but is often obscured by the much more intense π → π* band. Due to the high energy of these transitions, the compound is colorless and its absorption falls in the deep UV region of the electromagnetic spectrum.

Fluorescence is generally not a characteristic feature of simple, non-extended 1,2,3-triazole systems. Following absorption of UV radiation, the excited state energy is typically dissipated rapidly through non-radiative pathways, such as vibrational relaxation, and significant emission of light is not observed.

Computational Chemistry and Quantum Mechanical Analysis of 4 Chloromethyl 1 Methyl 1h 1,2,3 Triazole and Its Derivatives

Electronic Structure Calculations (e.g., DFT, Ab Initio)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for modeling the behavior of electrons within 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole. DFT, particularly with functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), is frequently employed to optimize molecular geometries and calculate electronic parameters for triazole derivatives. researchgate.netmdpi.comresearchgate.net These calculations provide a foundational understanding of the molecule's stability and electronic configuration.

Frontier Molecular Orbital (FMO) theory is crucial for explaining the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net

For 1,2,3-triazole derivatives, computational studies show that the HOMO and LUMO are typically distributed across the π-system of the heterocyclic ring and its substituents. researchgate.netmdpi.com In this compound, the HOMO is expected to be localized primarily on the triazole ring, while the LUMO may have significant contributions from the antibonding σ* orbital of the C-Cl bond in the chloromethyl group, making it susceptible to nucleophilic attack. The energy of these orbitals and the magnitude of the HOMO-LUMO gap can be fine-tuned by altering substituents on the triazole ring. rsc.org Electron-donating groups tend to raise the HOMO energy, enhancing nucleophilicity, whereas electron-withdrawing groups lower the LUMO energy, increasing electrophilicity. mdpi.com

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Descriptor of Reactivity |

|---|---|---|---|---|

| 1,2,3-Triazole with Electron-Donating Group | -6.2 | -0.5 | 5.7 | More Reactive (smaller gap) |

| Unsubstituted 1,2,3-Triazole | -6.8 | -0.3 | 6.5 | Baseline Reactivity |

| 1,2,3-Triazole with Electron-Withdrawing Group | -7.1 | -1.0 | 6.1 | Higher Electrophilicity |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the three-dimensional charge distribution of a molecule and predicting how molecules will interact. irjweb.com These maps illustrate regions of electron richness (negative potential, typically colored red) and electron deficiency (positive potential, typically colored blue). researchgate.net

For a 1,2,3-triazole ring, MEP calculations reveal negative electrostatic potential around the nitrogen atoms (N2 and N3), indicating their role as hydrogen bond acceptors or sites for electrophilic attack. irjweb.comresearchgate.netresearchgate.net Conversely, the hydrogen atom on the triazole ring (C5-H) is characterized by a region of positive potential, making it a potential hydrogen bond donor. In this compound, the electronegative chlorine atom would create a region of negative potential, while the adjacent carbon and hydrogen atoms would be more electropositive, highlighting the reactive nature of the chloromethyl group. acs.org

Conformational Analysis and Energy Minimization Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the chloromethyl group to the C4 position of the triazole ring.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry provides powerful methods for predicting spectroscopic data, which serves as an invaluable tool for structure verification and interpretation of experimental results.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used with the B3LYP functional, can calculate the NMR shielding tensors, which are then converted into chemical shifts relative to a reference compound like tetramethylsilane (B1202638) (TMS). ufv.br For 1,4-disubstituted 1,2,3-triazoles, calculated chemical shifts generally show good correlation with experimental data. researchgate.netufv.bracs.org The proton of the triazole ring (H-5) in 1,4-disubstituted 1,2,3-triazoles typically resonates around δ 7.5–8.5 ppm. nih.gov The carbon atoms of the triazole ring (C4 and C5) have distinct chemical shifts that can help distinguish between isomers. mdpi.com

| Atom | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |

|---|---|---|

| H-5 (Triazole) | 7.65 | 7.50 - 8.35 |

| C-4 (Triazole) | 145.5 | ~145 |

| C-5 (Triazole) | 122.0 | ~121 |

| N-CH₃ | 3.90 | 3.7 - 4.2 |

| C-CH₂Cl | 40.5 | - |

Vibrational Frequencies: DFT calculations can also predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculations help in assigning experimental spectral bands to specific molecular vibrations, such as the stretching and bending modes of the triazole ring or the C-Cl bond. researchgate.net

Reaction Pathway Modeling and Transition State Characterization

Quantum mechanics can be used to model the entire course of a chemical reaction, providing a detailed picture of the mechanism. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy, which determines the reaction's activation energy. beilstein-journals.org

For this compound, a key reaction is the nucleophilic substitution at the chloromethyl group. smolecule.com Computational modeling can compare the energetics of different pathways (e.g., SN1 vs. SN2) and determine the most likely mechanism. The chloromethyl-triazole motif is known to be a reactive alkylating agent, and its reactivity can be quantified through these calculations. nih.gov

Furthermore, the synthesis of the triazole ring itself, often via a 1,3-dipolar cycloaddition (a "click reaction"), is a subject of extensive computational study. nih.govnih.gov DFT calculations can elucidate the regioselectivity of the reaction (i.e., the formation of the 1,4-disubstituted product) and characterize the transition states involved. beilstein-journals.orgfrontiersin.org

Non-Covalent Interactions and Supramolecular Assembly Prediction

The 1,2,3-triazole ring is a versatile functional unit capable of participating in a wide array of non-covalent interactions, which are crucial for building larger supramolecular structures. nih.gov These interactions include:

Hydrogen Bonding: The C5–H group of the triazole can act as a hydrogen bond donor, while the N2 and N3 atoms are effective hydrogen bond acceptors. nih.gov

π-π Stacking: The aromatic triazole ring can stack with other aromatic systems. iucr.orgresearchgate.net

Halogen Bonding: In derivatives, halogen atoms can act as Lewis acidic centers, interacting with Lewis bases. nih.gov

Computational studies can identify and quantify the strength of these interactions. By analyzing the crystal packing of known triazole derivatives, it's evident that these weak forces cooperatively direct the self-assembly into complex three-dimensional networks. iucr.orgresearchgate.netrsc.orgnih.gov For this compound, interactions involving the triazole ring and the chlorine atom can be predicted to guide its assembly in the solid state, influencing its crystal structure and material properties.

Hydrogen Bonding Networks

The 1,2,3-triazole ring is a versatile participant in hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. The nitrogen atoms of the triazole ring are potential hydrogen bond acceptors, while the C-H groups on the ring can act as weak hydrogen bond donors. rsc.org The nature and strength of these interactions are significantly influenced by the substituents on the triazole ring.

In computational studies of 1,2,3-triazole systems, Density Functional Theory (DFT) is a commonly employed method to investigate the geometries and energies of hydrogen-bonded complexes. researchgate.net For instance, research on 1H-1,2,3-triazole has shown that the N2 and N3 atoms are strong hydrogen bond acceptors. researchgate.net The presence of a methyl group at the N1 position, as in this compound, would not directly participate in hydrogen bonding as a donor but would influence the electronic properties of the ring and thus its acceptor strength.

The chloromethyl group at the C4 position introduces a potential for weak C-H···X hydrogen bonds, where X could be a nitrogen or oxygen atom from a neighboring molecule. Furthermore, in the presence of suitable hydrogen bond donors, the chlorine atom itself could act as a weak hydrogen bond acceptor.

Ab-initio molecular dynamics simulations on pure 1,2,3-triazole phases have revealed preferred hydrogen bonding pathways. Specifically, 1H-triazoles tend to form strong hydrogen bonds with the outer nitrogen atoms of adjacent 1H-triazoles. nih.gov While this compound is an N-substituted derivative and lacks the N-H donor, its nitrogen atoms remain potent acceptors. In a crystal lattice, one could expect intermolecular C-H···N interactions involving the C-H bond of the triazole ring or the methyl/chloromethyl groups.

Studies on other substituted 1,2,3-triazoles have provided quantitative data on hydrogen bond geometries. For example, in fluorinated 1,2,3-triazole derivatives, N-H···O hydrogen bonds have been observed to connect neighboring molecules. rsc.org The table below summarizes typical hydrogen bond parameters observed in computational studies of 1,2,3-triazole derivatives, which can serve as a model for understanding the potential interactions of this compound.

| Donor (D) - H···Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

| C-H···N (Triazole) | ~1.08 | ~2.2-2.6 | ~3.2-3.6 | ~150-170 |

| C-H···O | ~1.08 | ~2.1-2.5 | ~3.1-3.5 | ~140-170 |

| N-H···N (Triazole) | ~1.01 | ~1.8-2.2 | ~2.8-3.2 | ~160-180 |

| N-H···O | ~1.01 | ~1.7-2.1 | ~2.7-3.1 | ~160-180 |

| Note: This table presents generalized data from computational studies on various 1,2,3-triazole derivatives and serves as an illustrative guide. |

π-π Stacking and Cation-π Interactions

π-π Stacking:

The aromatic 1,2,3-triazole ring can participate in π-π stacking interactions, which are crucial for the stabilization of crystal structures and molecular assemblies. These interactions are governed by electrostatic and dispersion forces. The substituent groups on the triazole ring play a significant role in modulating the strength and geometry of these interactions.

Computational studies on derivatives of 1,2,3-triazoles often reveal face-to-face or offset π-π stacking arrangements. For instance, in the crystal structure of (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate, π-π stacking interactions are observed between the triazole and benzene (B151609) rings with a centroid-centroid distance of 3.895 Å. researchgate.net The methyl and chloromethyl substituents in this compound would influence the quadrupole moment of the triazole ring, thereby affecting the nature of the π-π stacking.

The interaction energy of π-π stacking can be calculated using high-level quantum mechanical methods. These calculations provide insights into the most stable conformations of stacked dimers. The table below provides representative data on π-π stacking geometries from computational and crystallographic studies of triazole-containing compounds.

| Interacting Rings | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Stacking Energy (kcal/mol) |

| Triazole···Triazole | ~3.4 - 4.0 | ~0 - 20 | -2 to -5 |

| Triazole···Benzene | ~3.5 - 4.5 | ~0 - 30 | -1.5 to -4 |

| Note: The data in this table are illustrative and derived from studies on various substituted triazole derivatives. |

Cation-π Interactions:

More relevant to triazole chemistry is the interaction of the triazole ring with cationic species in biological systems. For example, the triazole ring of the HIV-1 integrase inhibitor S-1360 has been shown to form cation-π interactions with a lysine (B10760008) residue at the active site. nih.gov Computational models are essential for quantifying the strength of such interactions.

The binding energy of a cation-π interaction is influenced by the nature of the cation, the substituents on the aromatic ring, and the surrounding environment. While specific data for this compound is not available, general principles from computational studies on other heterocyclic systems can be applied. The interaction energy is typically dominated by electrostatics and induction.

| Cation | Interacting Ring | Interaction Distance (Å) | Binding Energy (kcal/mol) |

| Na⁺ | Benzene | ~2.4 | -20 to -25 |

| K⁺ | Benzene | ~2.8 | -15 to -20 |

| NH₄⁺ | Benzene | ~2.9 | -15 to -20 |

| Lysine (protonated) | Triazole | ~3.0 - 4.0 | -5 to -15 |

| Note: This table provides reference data for cation-π interactions with benzene and a representative biological interaction involving a triazole ring to illustrate the range of interaction strengths. |

Strategic Applications of 4 Chloromethyl 1 Methyl 1h 1,2,3 Triazole in Advanced Chemical Synthesis and Materials Innovation

Role as a Versatile Building Block in Organic Synthesis

The unique combination of a stable 1-methyl-1H-1,2,3-triazole core and a reactive chloromethyl side chain makes 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole a valuable precursor in various organic synthesis applications.

The chloromethyl group on the triazole ring is an excellent electrophilic site, making it susceptible to nucleophilic substitution reactions. smolecule.com This reactivity is the cornerstone of its role as a precursor for more complex heterocyclic systems. A wide range of nucleophiles, including amines, thiols, and alcohols, can displace the chloride ion to form new carbon-heteroatom bonds. This allows for the straightforward linkage of the 1-methyl-1,2,3-triazole unit to other heterocyclic cores, peptides, or complex natural product scaffolds.

For instance, reaction with a primary amine can lead to the formation of a secondary amine linkage, which can be a key structural element in various biologically active compounds. Similarly, reaction with a thiol-containing heterocycle can generate a thioether linkage. These reactions are typically high-yielding and proceed under mild conditions, making this building block ideal for the late-stage functionalization of complex molecules.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Reaction Product | Resulting Linkage | Potential Application |

|---|---|---|---|

| Primary Amine (R-NH₂) | 4-((R-amino)methyl)-1-methyl-1H-1,2,3-triazole | Secondary Amine | Pharmaceutical Scaffolds |

| Thiol (R-SH) | 4-((R-thio)methyl)-1-methyl-1H-1,2,3-triazole | Thioether | Bioconjugation |